molecular formula C12H14O B1272918 1-Butoxy-4-ethynylbenzene CAS No. 79887-15-3

1-Butoxy-4-ethynylbenzene

Cat. No.: B1272918
CAS No.: 79887-15-3
M. Wt: 174.24 g/mol
InChI Key: JMLXBCSKFMMFGF-UHFFFAOYSA-N
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Description

1-Butoxy-4-ethynylbenzene is a chemical compound with the molecular formula C12H14O. It is also known as 4-Ethynylphenoxybutane. This compound is characterized by the presence of a butoxy group and an ethynyl group attached to a benzene ring. It is widely used in various fields, including research and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butoxy-4-ethynylbenzene can be synthesized through various methods. One common synthetic route involves the reaction of 4-bromophenol with butyl bromide in the presence of a base to form 4-butoxyphenol. This intermediate is then subjected to a Sonogashira coupling reaction with ethynyltrimethylsilane, followed by desilylation to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Sonogashira coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of palladium catalysts and copper co-catalysts is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-4-ethynylbenzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as bromine or nitric acid are used for halogenation and nitration reactions, respectively.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-Butoxy-4-ethynylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: It serves as a probe in studying enzyme mechanisms and interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-butoxy-4-ethynylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the butoxy group can enhance solubility and facilitate membrane penetration. These properties make it a valuable compound in studying molecular interactions and pathways .

Comparison with Similar Compounds

    1-Butoxy-4-ethynylbenzene: Unique due to the presence of both butoxy and ethynyl groups.

    4-Butoxyphenylacetylene: Similar structure but lacks the ethynyl group.

    4-Ethynylphenoxybutane: Another name for this compound, highlighting its structural features.

Uniqueness: this compound stands out due to its dual functional groups, which provide a combination of reactivity and solubility. This makes it particularly useful in diverse chemical reactions and applications .

Properties

IUPAC Name

1-butoxy-4-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-3-5-10-13-12-8-6-11(4-2)7-9-12/h2,6-9H,3,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLXBCSKFMMFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379396
Record name 1-butoxy-4-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79887-15-3
Record name 1-Butoxy-4-ethynylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79887-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-butoxy-4-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Butoxyphenylacetylene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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